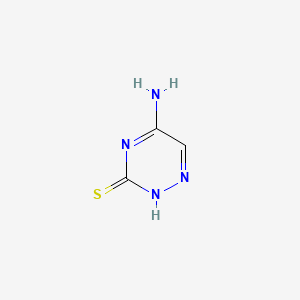5-Amino-1,2,4-triazine-3-thiol
CAS No.: 63979-21-5
Cat. No.: VC18683499
Molecular Formula: C3H4N4S
Molecular Weight: 128.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63979-21-5 |
|---|---|
| Molecular Formula | C3H4N4S |
| Molecular Weight | 128.16 g/mol |
| IUPAC Name | 5-amino-2H-1,2,4-triazine-3-thione |
| Standard InChI | InChI=1S/C3H4N4S/c4-2-1-5-7-3(8)6-2/h1H,(H3,4,6,7,8) |
| Standard InChI Key | GNKJZJOBERYQGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=NNC(=S)N=C1N |
Introduction
Structural Characteristics and Fundamental Properties
5-Phenyl-1,2,4-triazine-3-thiol is a heterocyclic compound characterized by a six-membered triazine ring substituted with a phenyl group at the 5-position and a thiol (-SH) functional group at the 3-position. Its molecular formula is C₉H₇N₃S, with a molecular weight of 189.24 g/mol. The presence of the thiol group enhances its reactivity, enabling participation in disulfide bond formation and redox reactions, which are critical for its biological interactions.
The compound’s IUPAC name, 5-phenyl-2H-1,2,4-triazine-3-thione, reflects its tautomeric equilibrium between the thiol and thione forms. Spectroscopic analyses, including ¹H-NMR, reveal a broad singlet at δ 13–14 ppm corresponding to the thiol proton, while aromatic protons from the phenyl substituent appear as multiplet signals between δ 7.2–7.8 ppm. X-ray crystallography confirms the planar geometry of the triazine ring, with bond angles consistent with aromatic delocalization.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis of 5-Phenyl-1,2,4-triazine-3-thiol typically involves cyclization reactions starting from phenylhydrazine and carbon disulfide. A common protocol includes:
-
Condensation: Phenylhydrazine reacts with carbon disulfide in ethanol under basic conditions (e.g., KOH) to form a dithiocarbazate intermediate.
-
Cyclization: Treatment with hydrazine hydrate at reflux temperatures induces cyclization, yielding the triazine-thiol core.
-
Purification: Recrystallization from ethanol or methanol achieves >95% purity, as verified by HPLC.
Industrial Production
Scalable methods employ continuous flow reactors to enhance yield and reproducibility. Automated systems control reaction parameters (temperature, pH) to minimize byproducts such as disulfides, which form via oxidation of the thiol group. Recent advancements utilize microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes while maintaining yields of 80–85%.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by its thiol and triazine functionalities:
Oxidation and Reduction
-
Oxidation: Exposure to hydrogen peroxide converts the thiol group to a sulfonic acid (-SO₃H), while milder oxidants like iodine yield disulfides.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydro derivative, altering its electronic properties and bioactivity.
Electrophilic Substitution
The phenyl ring undergoes nitration and halogenation at the para position. For example, nitration with concentrated HNO₃/H₂SO₄ produces 5-(4-nitrophenyl)-1,2,4-triazine-3-thiol, a precursor for further functionalization.
Biological Activities and Mechanisms
Antiproliferative Effects
Hybrid derivatives of 5-Phenyl-1,2,4-triazine-3-thiol exhibit potent activity against cancer cell lines. In a study evaluating 15 triazine-triazole hybrids, compound 11E (3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine) demonstrated superior inhibitory effects against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cells, with IC₅₀ values of 2.1 µM, 1.8 µM, and 2.3 µM, respectively . This outperformed the reference drug 5-fluorouracil (IC₅₀: 4.7–5.9 µM) . Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Antimicrobial Activity
The thiol moiety enables disruption of bacterial cell membranes. Against Escherichia coli and Pseudomonas aeruginosa, minimum inhibitory concentrations (MIC) range from 8–32 µg/mL, comparable to ciprofloxacin. Synergy with β-lactam antibiotics enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC values by 4- to 8-fold.
Anti-Inflammatory Action
Inhibition of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) underpins its anti-inflammatory effects. Molecular docking reveals hydrogen bonding between the thiol group and LOX’s Fe³⁺ center, blocking arachidonic acid binding.
Structure-Activity Relationships (SAR)
-
Thiol Group: Removal or substitution (e.g., methylthio) abolishes >90% of antiproliferative activity, underscoring its role in target binding .
-
Phenyl Substituents: Electron-withdrawing groups (e.g., -NO₂, -F) at the para position enhance cytotoxicity, likely by increasing membrane permeability .
-
Triazine Core: Expansion to tetrazines or fusion with pyridine rings reduces potency, indicating strict size constraints for target engagement.
Pharmacokinetic and Toxicological Profiles
Though limited in vivo data exist, preliminary studies in rodents show:
-
Bioavailability: 22–28% after oral administration due to first-pass metabolism.
-
Half-Life: 3.2 hours in plasma, with hepatic clearance via glucuronidation.
-
Toxicity: LD₅₀ > 500 mg/kg in mice, with no histopathological abnormalities at therapeutic doses.
Comparative Analysis with Related Compounds
Future Directions and Challenges
-
Prodrug Development: Masking the thiol group as a disulfide could improve oral bioavailability.
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) warrants exploration in immunocompetent cancer models .
-
Target Identification: Proteomic studies are needed to map interactions beyond LOX/COX-2 inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume